molecular formula C13H10O3 B3275696 Methyl 4-formyl-1-naphthoate CAS No. 62855-40-7

Methyl 4-formyl-1-naphthoate

Cat. No. B3275696
Key on ui cas rn: 62855-40-7
M. Wt: 214.22 g/mol
InChI Key: RQODTKJVTXOAHI-UHFFFAOYSA-N
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Patent
US08404649B2

Procedure details

A solution of (E)-methyl 4-styryl-1-naphthoate (Preparation 2, 1.31 g, 2.0 mmol) in 3:1 CH2Cl2/MeOH (40 mL) was cooled to −78° C. Sample was subjected to ozonylysis for 10 minutes until blue color was noted. Reaction was quenched with dimethyl sulfide (400 μL) and allowed to warm to room temperature. The residue was purified by chromatography on silica gel eluting from 100% heptane to 50:50 EtOAc:heptane to afford a solid (0.78 g, 80%). 1H NMR (CDCl3) δ ppm: 10.52 (1H), 9.28 (1H), 8.83 (1H), 8.22 (1H), 8.04 (1H), 7.79-7.70 (2H), 4.08 (3H).
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
CH2Cl2 MeOH
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1](/[C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([C:19]([O:21][CH3:22])=[O:20])=[CH:11][CH:10]=1)=C\C1C=CC=CC=1.C(Cl)Cl.C[OH:27]>>[CH:1]([C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[C:12]([C:19]([O:21][CH3:22])=[O:20])=[CH:11][CH:10]=1)=[O:27] |f:1.2|

Inputs

Step One
Name
Quantity
1.31 g
Type
reactant
Smiles
C(=C\C1=CC=CC=C1)/C1=CC=C(C2=CC=CC=C12)C(=O)OC
Name
CH2Cl2 MeOH
Quantity
40 mL
Type
reactant
Smiles
C(Cl)Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with dimethyl sulfide (400 μL)
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel eluting from 100% heptane to 50:50 EtOAc

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(=O)C1=CC=C(C2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.78 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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